N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
CAS No.: 1251671-45-0
Cat. No.: VC4291501
Molecular Formula: C17H16N2O5S
Molecular Weight: 360.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251671-45-0 |
|---|---|
| Molecular Formula | C17H16N2O5S |
| Molecular Weight | 360.38 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-5-4-9(23-2)8-12(10)24-3/h4-8,20H,1-3H3,(H,18,21) |
| Standard InChI Key | NWDGBAFMPXFFMX-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O)SC=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s molecular formula, C₁₇H₁₆N₂O₅S, corresponds to a molar mass of 360.38 g/mol . Its IUPAC name, N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide, reflects the integration of a thieno[3,2-b]pyridine scaffold with a 2,4-dimethoxyphenyl carboxamide substituent. Key structural features include:
-
A bicyclic thienopyridine system with a ketone group at position 5 and a hydroxyl group at position 7.
-
A methyl group at position 4, enhancing steric bulk and potential hydrophobic interactions.
-
A 2,4-dimethoxyphenyl moiety linked via a carboxamide bridge, contributing to electronic diversity and hydrogen-bonding capabilities .
The SMILES representation, CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O)SC=C2, encodes these substituents and their spatial arrangement .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1251671-45-0 | |
| Molecular Formula | C₁₇H₁₆N₂O₅S | |
| Molecular Weight | 360.38 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Likely polar aprotic solvents |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through multi-step organic reactions, typically involving:
-
Formation of the thienopyridine core: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic or basic conditions.
-
Functionalization: Introduction of the 2,4-dimethoxyphenyl carboxamide group via nucleophilic acyl substitution.
-
Oxidation and hydroxylation: Sequential oxidation at position 5 and hydroxylation at position 7 using agents like hydrogen peroxide or m-CPBA.
Key parameters influencing yield and purity include:
-
Temperature: Reactions often proceed under reflux (80–120°C) to accelerate kinetics.
-
Catalysts: Piperidine or triethylamine catalyze cyclization and amide bond formation .
-
Purification: Chromatography (silica gel) or recrystallization (ethanol/water mixtures) isolates the final product.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Thiourea, EtOH, reflux, 8 h | 65 | 90 |
| 2 | 2,4-Dimethoxyaniline, DCC, DMAP | 72 | 88 |
| 3 | H₂O₂, AcOH, 50°C, 2 h | 58 | 95 |
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, with notable efficacy against Gram-negative bacteria (e.g., E. coli MIC: 8 µg/mL) and fungi (e.g., Candida albicans MIC: 16 µg/mL). Proposed mechanisms include:
-
Inhibition of cell wall synthesis: Interaction with penicillin-binding proteins (PBPs) via the carboxamide group.
-
Intercalation into DNA: Planar thienopyridine core disrupting microbial DNA replication .
Table 3: Comparative Biological Activities of Thienopyridine Derivatives
| Compound | Target Microorganism/Cell Line | Activity (MIC/IC₅₀) | Source |
|---|---|---|---|
| VC4291501 | E. coli | 8 µg/mL | |
| Thieno[2,3-b]pyridine | HCT-116 (colon cancer) | 12 µM |
Recent Research Developments
Structural Modifications
Recent efforts focus on optimizing bioavailability via:
-
Prodrug strategies: Esterification of the hydroxy group to enhance membrane permeability.
-
Nanoformulations: Encapsulation in PLGA nanoparticles to improve solubility and targeted delivery .
Clinical Prospects
While preclinical data are promising, challenges remain in:
-
Scale-up synthesis: Transitioning from batch to continuous flow reactors for industrial production.
-
Resistance mitigation: Combinatorial therapies with β-lactam antibiotics to delay microbial adaptation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume